(S)-1-(1,3,5-Trimethyl-1h-pyrazol-4-yl)ethan-1-ol
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Overview
Description
(S)-1-(1,3,5-Trimethyl-1h-pyrazol-4-yl)ethan-1-ol is a chiral compound featuring a pyrazole ring substituted with three methyl groups and an ethan-1-ol moiety
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of (S)-1-(1,3,5-Trimethyl-1h-pyrazol-4-yl)ethan-1-ol typically involves the following steps:
Formation of the Pyrazole Ring: The pyrazole ring can be synthesized through the reaction of hydrazine with a 1,3-diketone, such as acetylacetone, under acidic or basic conditions.
Methylation: The pyrazole ring is then methylated using methyl iodide in the presence of a base like potassium carbonate to introduce the three methyl groups at the 1, 3, and 5 positions.
Chiral Alcohol Formation: The final step involves the addition of an ethan-1-ol group to the pyrazole ring. This can be achieved through a Grignard reaction where a Grignard reagent, such as ethylmagnesium bromide, reacts with a suitable pyrazole derivative.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but optimized for large-scale production. This includes the use of continuous flow reactors, automated synthesis, and purification techniques to ensure high yield and purity.
Chemical Reactions Analysis
Types of Reactions
(S)-1-(1,3,5-Trimethyl-1h-pyrazol-4-yl)ethan-1-ol can undergo various chemical reactions, including:
Oxidation: The ethan-1-ol moiety can be oxidized to form the corresponding aldehyde or carboxylic acid using oxidizing agents like potassium permanganate or chromium trioxide.
Reduction: The compound can be reduced to form the corresponding alkane using reducing agents such as lithium aluminum hydride.
Substitution: The methyl groups on the pyrazole ring can be substituted with other functional groups through electrophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Potassium permanganate (KMnO₄), chromium trioxide (CrO₃)
Reduction: Lithium aluminum hydride (LiAlH₄), sodium borohydride (NaBH₄)
Substitution: Electrophiles like halogens (Cl₂, Br₂)
Major Products
Oxidation: Formation of aldehydes or carboxylic acids
Reduction: Formation of alkanes
Substitution: Formation of halogenated pyrazole derivatives
Scientific Research Applications
(S)-1-(1,3,5-Trimethyl-1h-pyrazol-4-yl)ethan-1-ol has several scientific research applications:
Chemistry: Used as a building block in organic synthesis for the preparation of more complex molecules.
Biology: Investigated for its potential biological activity, including antimicrobial and anti-inflammatory properties.
Medicine: Explored as a potential lead compound in drug discovery for the treatment of various diseases.
Industry: Utilized in the synthesis of specialty chemicals and materials.
Mechanism of Action
The mechanism of action of (S)-1-(1,3,5-Trimethyl-1h-pyrazol-4-yl)ethan-1-ol depends on its specific application. In medicinal chemistry, it may interact with molecular targets such as enzymes or receptors, modulating their activity. The pyrazole ring can engage in hydrogen bonding and π-π interactions, while the ethan-1-ol moiety can participate in hydrogen bonding, influencing the compound’s overall biological activity.
Comparison with Similar Compounds
Similar Compounds
(S)-1-(1,3,5-Trimethyl-1h-pyrazol-4-yl)propan-1-ol: Similar structure but with a propan-1-ol group instead of ethan-1-ol.
(S)-1-(1,3,5-Trimethyl-1h-pyrazol-4-yl)butan-1-ol: Similar structure but with a butan-1-ol group.
Uniqueness
(S)-1-(1,3,5-Trimethyl-1h-pyrazol-4-yl)ethan-1-ol is unique due to its specific combination of a chiral center and a pyrazole ring with three methyl groups. This unique structure imparts distinct chemical and biological properties, making it a valuable compound for research and industrial applications.
Properties
Molecular Formula |
C8H14N2O |
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Molecular Weight |
154.21 g/mol |
IUPAC Name |
(1S)-1-(1,3,5-trimethylpyrazol-4-yl)ethanol |
InChI |
InChI=1S/C8H14N2O/c1-5-8(7(3)11)6(2)10(4)9-5/h7,11H,1-4H3/t7-/m0/s1 |
InChI Key |
QLXNNOQOYZJECH-ZETCQYMHSA-N |
Isomeric SMILES |
CC1=C(C(=NN1C)C)[C@H](C)O |
Canonical SMILES |
CC1=C(C(=NN1C)C)C(C)O |
Origin of Product |
United States |
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